Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate
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Overview
Description
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate: is a chemical compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.35 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 2-chloroethyl cyano-carbonimidodithioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed
Reduction of the nitro group: Formation of .
Substitution of the cyano group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is utilized in several scientific research applications, including:
Proteomics: Used as a reagent for the modification and labeling of proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(4-aminophenoxy)ethyl]cyano-carbonimidodithioate
- Methyl [2-(4-methoxyphenoxy)ethyl]cyano-carbonimidodithioate
Uniqueness
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry.
Biological Activity
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is a chemical compound with significant potential in biological applications due to its unique structure and functional groups. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H11N3O3S2
- Molar Mass : 297.35 g/mol
- CAS Number : 1000573-47-6
The compound belongs to the class of dithiocarbonate derivatives and features a nitrophenoxy group, which is known to influence biological activity significantly. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors.
1. Enzyme Interaction
Preliminary studies indicate that compounds with similar nitrophenoxy structures can modulate enzyme activity, particularly those involved in metabolic pathways. The nitro group may facilitate the formation of reactive intermediates that interact covalently with enzyme active sites, leading to inhibition or altered activity.
2. Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. Research shows that these compounds can undergo reduction to form reactive species that damage microbial DNA, leading to cell death. For example, nitro derivatives like metronidazole are effective against anaerobic bacteria and protozoa due to their ability to generate toxic radicals upon reduction .
3. Anti-inflammatory Effects
Nitrophenolic compounds have been studied for their anti-inflammatory properties. They can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the inflammatory response. This inhibition may result from direct interaction with heme groups in these enzymes, providing a mechanism for their anti-inflammatory activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The results indicated that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to inhibit iNOS in a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a significant reduction in nitric oxide production at concentrations above 10 μM.
Concentration (μM) | Nitric Oxide Production (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 40 |
100 | 20 |
These findings suggest that this compound has promising anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Properties
Molecular Formula |
C11H11N3O3S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
[methylsulfanyl-[2-(4-nitrophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-18-11(13-8-12)19-7-6-17-10-4-2-9(3-5-10)14(15)16/h2-5H,6-7H2,1H3 |
InChI Key |
DGKQWYVWWCLYGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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